Ethyl 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-4-phenylthiophene-3-carboxylate
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Overview
Description
The compound “Ethyl 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-4-phenylthiophene-3-carboxylate” seems to be a complex organic molecule. It likely contains a benzisothiazole group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The InChI code for a similar compound, ethyl 2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)acetate, is 1S/C11H11NO4S/c1-2-16-11(13)7-9-8-5-3-4-6-10(8)17(14,15)12-9/h3-7,12H,2H2,1H3
. This can be used to generate a 3D structure of the molecule.
Physical and Chemical Properties Analysis
The molecular weight of a similar compound, ethyl 2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)acetate, is 253.28 . .
Scientific Research Applications
Synthesis and Tautomeric Structures
One study focused on the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes, employing a methodology that could be related to the synthesis of Ethyl 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-4-phenylthiophene-3-carboxylate. This research highlighted the importance of such compounds in the development of dyes with specific solvatochromic behaviors and tautomeric structures, offering insights into their versatile applications in material science and chemistry (Karcı & Karcı, 2012).
Waste-free Synthesis
Another study elaborated on the waste-free synthesis of condensed heterocyclic compounds by rhodium-catalyzed oxidative coupling. It demonstrated efficient processes that might align with the environmental-friendly synthesis of complex molecules like this compound, indicating its potential in green chemistry applications (Shimizu et al., 2009).
Novel Antimicrobial Agents
Research on novel benzothiazole-containing derivatives, including structures related to this compound, has been conducted to explore their potential as antimicrobial agents. This underscores the compound's relevance in developing new therapeutics to combat resistant microbial strains (Bhoi et al., 2016).
Material Science Applications
Further studies have delved into the synthesis and characterization of novel aromatic polyimides, which might include or relate to the chemical functionalities of this compound. These polyimides are explored for their solubility, thermal stability, and specific heat capacity, indicating potential applications in advanced material science and engineering (Butt et al., 2005).
Docking Studies and Biological Evaluation
Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been synthesized and evaluated for their antimicrobial activity, incorporating docking studies for a comprehensive understanding of their biological interactions. This research provides a foundation for the exploration of this compound in pharmaceutical and biomedical research (Spoorthy et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c1-2-26-20(23)17-15(13-8-4-3-5-9-13)12-27-19(17)21-18-14-10-6-7-11-16(14)28(24,25)22-18/h3-12H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSMLZDCBTWAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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